molecular formula C9H13ClFNO B6220882 [(2-fluoro-3-methoxyphenyl)methyl](methyl)amine hydrochloride CAS No. 2758003-99-3

[(2-fluoro-3-methoxyphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B6220882
CAS No.: 2758003-99-3
M. Wt: 205.7
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Description

(2-fluoro-3-methoxyphenyl)methylamine hydrochloride is an organic compound that features a fluorine atom, a methoxy group, and a methylamine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-fluoro-3-methoxyphenyl)methylamine hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 2-fluoro-3-methoxybenzaldehyde.

    Reductive Amination: The aldehyde is then subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride to form (2-fluoro-3-methoxyphenyl)methylamine.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2-fluoro-3-methoxyphenyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The compound can be reduced to remove the fluorine atom or to modify the amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield (2-hydroxy-3-methoxyphenyl)methylamine, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

(2-fluoro-3-methoxyphenyl)methylamine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the effects of fluorine substitution on biological activity and metabolic pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of (2-fluoro-3-methoxyphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity, potentially enhancing its biological activity. The methoxy group may also play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • (2-fluoro-4-methoxyphenyl)methylamine hydrochloride
  • (2-fluoro-3-methylphenyl)methylamine hydrochloride
  • (2-chloro-3-methoxyphenyl)methylamine hydrochloride

Uniqueness

(2-fluoro-3-methoxyphenyl)methylamine hydrochloride is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring. This positioning can significantly impact the compound’s reactivity and biological activity compared to its analogs. The presence of the fluorine atom can enhance metabolic stability and influence the compound’s interaction with biological targets.

Properties

CAS No.

2758003-99-3

Molecular Formula

C9H13ClFNO

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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